

Technical Guide: 4-(Azetidin-3-yloxy)piperidine

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Compound of Interest

Compound Name: 4-(Azetidin-3-yloxy)piperidine

CAS No.: 1441004-41-6

Cat. No.: B1450590

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Physicochemical Profile, Synthetic Methodology, and Medicinal Utility

Executive Summary

4-(Azetidin-3-yloxy)piperidine (CAS: 1441004-41-6) is a bicyclic diamine ether primarily utilized as a hydrophilic scaffold and linker in medicinal chemistry.^{[1][2]} Characterized by a molecular weight of 156.23 g/mol, this molecule features an azetidine ring linked via an ether oxygen to the 4-position of a piperidine ring.

Unlike simple alkyl chains, this ether-linked scaffold offers reduced lipophilicity (lower cLogP) and defined vectors for substituent exit, making it a "privileged structure" in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs). It serves as a critical building block for modulating physicochemical properties such as metabolic stability and aqueous solubility in lead optimization.

Physicochemical Specifications

The following data represents the core identifiers and properties for the free base form of the molecule.

Property	Value	Notes
IUPAC Name	4-(Azetidin-3-yloxy)piperidine	
CAS Number	1441004-41-6	Free base
Molecular Formula	C ₈ H ₁₆ N ₂ O	
Molecular Weight	156.23 g/mol	Exact Mass: 156.1263
Physical State	Viscous oil or low-melting solid	Hygroscopic as free base
Boiling Point	~280°C (Predicted)	760 mmHg
pKa (Calculated)	~9.8 (Piperidine), ~8.5 (Azetidine)	Basic amines require salt formation for stability
cLogP	-0.3 to 0.2	Highly polar/hydrophilic
H-Bond Donors	2	(NH groups)
H-Bond Acceptors	3	(2 NH + 1 Ether O)

Synthetic Methodology

As a Senior Application Scientist, I recommend an orthogonal protection strategy utilizing nucleophilic substitution (SN2). Direct coupling of unprotected amines is low-yielding due to competing N-alkylation. The protocol below ensures regioselective O-alkylation.

Core Reaction Logic

The synthesis relies on the displacement of a leaving group (mesylate) on the sterically less hindered 3-position of the azetidine ring by the alkoxide generated from 4-hydroxypiperidine.

- Nucleophile: N-Cbz-4-hydroxypiperidine (Stable to basic alkylation conditions).
- Electrophile: tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Activated alcohol).
- Base: Sodium Hydride (NaH) in DMF.

Step-by-Step Protocol

Step 1: Activation of Azetidin-3-ol

- Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.
- Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
- Stir at 0°C for 2 hours. Quench with NaHCO₃, extract with DCM, and dry over Na₂SO₄.
- Concentrate to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate. Use immediately.

Step 2: Ether Formation (Williamson Synthesis)

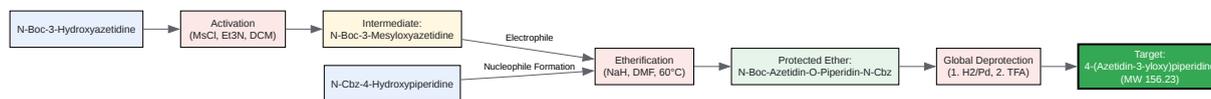
- Suspend NaH (60% in oil, 1.5 eq) in anhydrous DMF at 0°C under N₂.
- Add N-Cbz-4-hydroxypiperidine (1.0 eq) dissolved in DMF dropwise. Stir for 30 min to generate the alkoxide.
- Add the mesylate from Step 1 (1.2 eq) dissolved in DMF.
- Heat the mixture to 60–80°C for 12–16 hours. (Monitoring by LCMS is critical; look for the disappearance of the piperidine peak).
- Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Global Deprotection (To obtain Free Base)

- Method A (Hydrogenolysis): Dissolve intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ balloon (remove Cbz).
- Method B (Acidolysis): Treat with TFA/DCM (1:4) to remove Boc.
- Note: To isolate the CAS 1441004-41-6 (Free Base), perform both deprotections sequentially or use conditions that cleave both (e.g., HBr/AcOH, though harsh). Standard practice is to isolate as the Dihydrochloride salt.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis described above.



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Figure 1: Convergent synthetic route for **4-(Azetidin-3-yloxy)piperidine** via mesylate displacement.

Applications in Drug Discovery

The **4-(Azetidin-3-yloxy)piperidine** scaffold is increasingly deployed in "Lead Optimization" phases for two primary reasons:

- **Solubility Enhancement:** Replacing a cyclohexyl or phenyl linker with this saturated heterocyclic ether significantly lowers LogP and increases Fraction sp³ (Fsp³), correlating with improved clinical success rates.
- **PROTAC Linkers:** The diamine functionality allows for orthogonal attachment. The azetidine nitrogen can be linked to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the piperidine nitrogen connects to the Warhead (POI binder). The ether oxygen introduces a "kink" in the chain, providing a distinct vector compared to linear alkyl linkers.

References

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Sources

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